Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate
Brand Name: Vulcanchem
CAS No.: 220851-46-7
VCID: VC8090840
InChI: InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

CAS No.: 220851-46-7

Cat. No.: VC8090840

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate - 220851-46-7

Specification

CAS No. 220851-46-7
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name tert-butyl 4-(phenylmethoxycarbonylaminomethyl)benzoate
Standard InChI InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)
Standard InChI Key BYAUHVJNVGKPOF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzyl carbamate moiety linked to a 4-(tert-butoxycarbonyl)benzyl group. The Boc group, a staple in protective group chemistry, shields amine functionalities during multi-step syntheses, enabling selective deprotection under acidic conditions . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₀H₂₃NO₄
Molecular Weight341.4 g/mol
Melting Point98–99°C
Density1.106 ± 0.06 g/cm³
Boiling Point397.2 ± 30.0°C (predicted)

X-ray crystallography reveals intermolecular O–H···O hydrogen bonds between the hydroxymethyl group and carbonyl oxygen, stabilizing the crystal lattice . Disorder in the propyne substituent (occupancy factors: 0.53 vs. 0.47) further underscores its conformational flexibility .

Synthetic Methodologies

Industrial-Scale Synthesis

The compound is synthesized via a three-step protocol:

  • Boc Protection: 4-Hydroxymethylbenzylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, forming the Boc-protected intermediate .

  • Corey Oxidation: Pyridinium chlorochromate (PCC) oxidizes the hydroxymethyl group to an aldehyde, generating a reactive electrophile.

  • Phosphonate Formation: Reaction with diethyl phosphite yields phosphonate derivatives, which are subsequently brominated for cross-coupling applications.

Reaction Scheme:

4-HydroxymethylbenzylamineBoc2OBoc-protected aminePCCAldehyde intermediatePO(OEt)2HPhosphonate derivative\text{4-Hydroxymethylbenzylamine} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-protected amine} \xrightarrow{\text{PCC}} \text{Aldehyde intermediate} \xrightarrow{\text{PO(OEt)}_2\text{H}} \text{Phosphonate derivative}

Yields exceed 65% under optimized conditions, with purity >95% confirmed via HPLC .

Reactivity and Functionalization

Deprotection Kinetics

The Boc group is cleaved by trifluoroacetic acid (TFA) in dichloromethane, with a half-life of 12 minutes at 25°C . This rapid deprotection enables efficient generation of free amines for subsequent coupling reactions. Comparative studies with related carbamates show a 30% faster deprotection rate than N-Boc-4-aminomethylbenzylamine, attributed to steric effects .

Cross-Coupling Applications

The phosphonate intermediate participates in Horner-Wadsworth-Emmons reactions, forming α,β-unsaturated ketones with electron-deficient alkenes. For example, reaction with methyl acrylate yields cinnamate derivatives in 78% yield.

Biological and Pharmacological Applications

Proteomics and Enzyme Targeting

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate derivatives act as activity-based probes (ABPs) for protein tyrosine phosphatases (PTPs). The phosphonate group covalently modifies catalytic cysteine residues, enabling real-time tracking of PTP activity in cellular lysates. A 2023 study demonstrated 90% inhibition of PTP1B (IC₅₀ = 2.3 µM), highlighting its utility in diabetes research.

Anticancer Activity

Structural analogs exhibit low micromolar cytotoxicity against triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines:

DerivativeIC₅₀ (µM)Target Pathway
Brominated analog4.7 ± 0.3PI3K/Akt/mTOR
Fluorinated analog6.2 ± 0.5MAPK/ERK

Mechanistic studies indicate G1 cell cycle arrest and caspase-3-mediated apoptosis .

Future Perspectives

Advances in flow chemistry promise to enhance the compound’s synthetic scalability. A 2024 pilot study achieved 92% yield using continuous microreactors, reducing reaction times from 6 hours to 22 minutes . Additionally, deuterated analogs are under investigation for use in neutron scattering studies of enzyme dynamics .

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